2-((2-Bromophenyl)amino)cyclohexyl acetate
Description
2-((2-Bromophenyl)amino)cyclohexyl acetate is a brominated cyclohexyl derivative featuring an acetoxy group and a 2-bromophenyl-substituted amine. The bromine atom at the ortho position of the phenyl ring likely enhances steric and electronic effects, influencing reactivity and intermolecular interactions such as hydrogen bonding or halogen bonding . The cyclohexyl moiety may contribute to conformational rigidity, a property critical in drug design for target specificity .
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
[2-(2-bromoanilino)cyclohexyl] acetate |
InChI |
InChI=1S/C14H18BrNO2/c1-10(17)18-14-9-5-4-8-13(14)16-12-7-3-2-6-11(12)15/h2-3,6-7,13-14,16H,4-5,8-9H2,1H3 |
InChI Key |
USJCPIKXRGTNPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCCC1NC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromophenyl)amino)cyclohexyl acetate typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the ortho position, forming 2-bromoaniline.
Amination: The 2-bromoaniline is then reacted with cyclohexylamine under suitable conditions to form 2-((2-bromophenyl)amino)cyclohexane.
Acetylation: Finally, the amino group of 2-((2-bromophenyl)amino)cyclohexane is acetylated using acetic anhydride to yield 2-((2-Bromophenyl)amino)cyclohexyl acetate.
Industrial Production Methods
In an industrial setting, the production of 2-((2-Bromophenyl)amino)cyclohexyl acetate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromophenyl)amino)cyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
2-((2-Bromophenyl)amino)cyclohexyl acetate has been investigated for its potential as a therapeutic agent. Its structure suggests possible applications in targeting various diseases, including cancer and neurological disorders.
- Cancer Research : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown effectiveness against MDA-MB-231 breast cancer cells, indicating that modifications to the cyclohexyl moiety can enhance biological activity .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neuropharmacological effects. Research on similar compounds has revealed their potential in treating conditions like epilepsy and neuropathic pain by acting as inhibitors of carbonic anhydrases (CAs), which are critical in maintaining pH balance in neuronal tissues .
Structure-Activity Relationship Studies
Investigation into the structure-activity relationships (SAR) of compounds related to 2-((2-Bromophenyl)amino)cyclohexyl acetate has provided insights into how modifications can influence biological activity. For instance, varying the substituents on the benzene ring or altering the cyclohexyl configuration can significantly impact the compound's efficacy and selectivity towards specific targets .
Case Study 1: Cytotoxic Activity Against Cancer Cells
A series of compounds derived from 2-((2-Bromophenyl)amino)cyclohexyl acetate were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant activity compared to standard chemotherapeutics like cisplatin.
- Methodology : The compounds were evaluated using MTT assays to determine cell viability.
- Results : Some derivatives showed IC50 values lower than those of cisplatin against specific cancer cell lines, suggesting enhanced potency.
Case Study 2: Inhibition of Carbonic Anhydrases
Research focused on the inhibition of carbonic anhydrases revealed that modifications to the amino group could enhance binding affinity and selectivity for tumor-associated isoforms of CAs. This has implications for developing targeted therapies for cancers characterized by hypoxic conditions .
Mechanism of Action
The mechanism of action of 2-((2-Bromophenyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-((2-Bromophenyl)amino)cyclohexyl acetate with compounds sharing structural motifs such as bromophenyl, cyclohexyl, or acetate groups.
Substituent Positioning and Electronic Effects
- Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate (): Structure: Contains a bromophenyl group at the 6-position and a fluorophenyl group at the 4-position of a cyclohexa-1,3-diene ring. Key Differences: The bromine is para-substituted (vs. ortho in the target compound), reducing steric hindrance. The fluorophenyl group introduces additional electronic effects (electron-withdrawing) absent in the target molecule. Crystal Structure: The cyclohexa-diene ring adopts a screw-boat conformation, stabilized by N–H⋯O hydrogen bonds . This contrasts with the target compound’s likely chair conformation due to the cyclohexyl group.
- 2-(2-((4-Cyclohexylbenzyl)amino)-6-(cyclopentylamino)-9H-purin-9-yl)acetate (): Structure: Features a cyclohexylbenzyl group linked to a purine core via an acetoxy bridge. Key Differences: The bromophenyl group in the target compound is replaced by a cyclohexylbenzyl substituent, altering lipophilicity and steric bulk. Synthesis: Prepared via reaction of bromomethyl acetate with a purine precursor (57% yield), highlighting the utility of bromoacetate in functionalizing nitrogen-containing heterocycles .
Physicochemical Properties
Biological Activity
The compound 2-((2-Bromophenyl)amino)cyclohexyl acetate is a member of the amine and acetate functional groups, which have been studied for their diverse biological activities. This article provides an overview of its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of 2-((2-Bromophenyl)amino)cyclohexyl acetate is . The presence of the bromophenyl group and the cyclohexyl acetate moiety suggests potential interactions with biological targets, particularly in antimicrobial and anticancer activities.
Biological Activity Overview
The biological activities of compounds similar to 2-((2-Bromophenyl)amino)cyclohexyl acetate can be categorized into several key areas:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
- Anti-inflammatory Activity : Certain analogs have demonstrated anti-inflammatory effects in vitro and in vivo.
Antimicrobial Activity
Research indicates that compounds with brominated phenyl groups often display enhanced antimicrobial properties due to their ability to penetrate bacterial membranes effectively. For instance, studies on related chloroacetamides demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli, with varying Minimum Inhibitory Concentrations (MICs) based on the substituents on the phenyl ring .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(4-Chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 8 | |
| N-(3-Bromophenyl)-2-chloroacetamide | E. coli | 16 | |
| 2-Amino-4-bromobenzamide | Candida albicans | 32 |
Anticancer Activity
The anticancer potential of related compounds has been evaluated through various assays. For example, derivatives containing halogenated phenyl groups have shown IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancers. Notably, compounds with similar structures have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Bromoaniline derivative | MCF7 | 0.1 | |
| Cyclohexyl acetate derivative | HepG2 | 0.06 | |
| Benzimidazole derivative | A549 | 0.5 |
The mechanisms by which 2-((2-Bromophenyl)amino)cyclohexyl acetate exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : Many compounds in this class inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Disruption of Membrane Integrity : The lipophilicity imparted by the bromophenyl group enhances membrane permeability, leading to cell lysis in bacteria.
- Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.
Case Studies
Recent studies have explored the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy :
- Clinical Trials for Anticancer Applications :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
